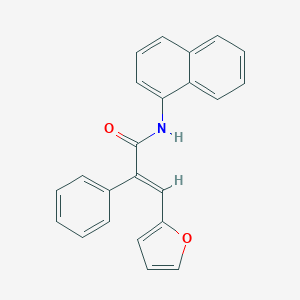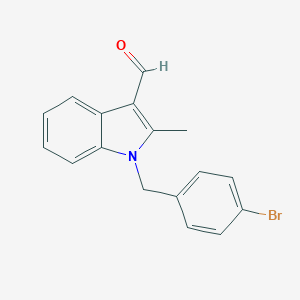
2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid” is a chemical compound with the molecular formula C14H12ClNO3 . It has an average mass of 277.703 Da and a monoisotopic mass of 277.050568 Da .
Molecular Structure Analysis
The molecular structure of “2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid” consists of a pyrrole ring, which is a five-membered aromatic heterocycle, attached to a benzoic acid group via a chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid” include its molecular formula (C14H12ClNO3), average mass (277.703 Da), and monoisotopic mass (277.050568 Da) .Applications De Recherche Scientifique
Synthesis and Characterization of Complex Molecules
A novel method for synthesizing 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepines involves the use of 2-(2-formylpyrrol-1-yl)benzoic acid esters, highlighting the role of pyrrole derivatives in the construction of complex molecular frameworks. This process demonstrates the versatility of such compounds in synthesizing biologically relevant structures (Schindler et al., 2008).
Development of Thermo-responsive Materials
The aryl-substituted pyrrole derivative, 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA), exhibits controllable fluorescence in the solid state, leading to its use as a thermo-responsive material for temperature monitoring devices. Its unique molecular design enables specific aggregation forms that are temperature-sensitive, showcasing the potential of pyrrole derivatives in smart materials (Han et al., 2013).
Biological Applications and Antimicrobial Activity
Organotin(IV) complexes of pyrrole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These studies highlight the potential of pyrrole-based compounds in developing new antimicrobial agents, demonstrating their relevance in the pharmaceutical field (Shahid et al., 2005).
Fluorescent Sensors for Metal Ions
Fluorescent Zn(II) sensors based on pyrrole derivatives have been developed, showcasing their ability to bind selectively to zinc ions and emit fluorescence upon binding. These sensors find applications in biological imaging, illustrating the utility of pyrrole compounds in bioanalytical chemistry (Nolan et al., 2006).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit the dna-binding activity of gata3 and other members of the gata family . These proteins play a crucial role in cell differentiation and development.
Mode of Action
This could result in significant changes in cellular processes, such as suppressing Th2 cell differentiation .
Biochemical Pathways
Given its potential interaction with gata proteins, it may influence pathways related to cell differentiation and development .
Result of Action
Similar compounds have been found to significantly suppress th2 cell differentiation without impairing th1 cell differentiation, and inhibit the expression and production of th2 cytokines .
Propriétés
IUPAC Name |
2-chloro-5-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-8-5-10(7-17)9(2)16(8)11-3-4-13(15)12(6-11)14(18)19/h3-7H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUWDTVLRJIUBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2,4-dimethyl(phenylsulfonyl)anilino]-N-(2-pyridinylmethyl)acetamide](/img/structure/B422427.png)
![2-{3,5-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B422428.png)
![2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B422429.png)

![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B422437.png)
![2-[5-chloro-2-methoxy(methylsulfonyl)anilino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B422438.png)
![N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B422439.png)
![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B422440.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B422441.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B422442.png)
![N-cyclohexyl-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B422443.png)


